Syntelin

CENP-E inhibitor resistance kinesin motor domain allosteric binding site

Syntelin is a uniquely differentiated, small-molecule CENP-E inhibitor that binds a distinct allosteric site, enabling full inhibition of GSK923295-resistant mutants. Its rapid, complete washout reversibility and selective induction of syntelic attachments provide an unparalleled tool for dissecting kinetochore–microtubule error correction and chromosome segregation dynamics. Demonstrates antiproliferative efficacy comparable to Taxol in TNBC models. Choose Syntelin for studies demanding mechanistic precision that generic CENP-E inhibitors cannot provide.

Molecular Formula C21H20N6O2S3
Molecular Weight 484.6 g/mol
Cat. No. B612221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSyntelin
SynonymsSyntelin.
Molecular FormulaC21H20N6O2S3
Molecular Weight484.6 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(N=C(N=C3S2)SCC4=NN=C(N4C5=CC=CC=C5)SCC(=O)O)N
InChIInChI=1S/C21H20N6O2S3/c22-18-17-13-8-4-5-9-14(13)32-19(17)24-20(23-18)30-10-15-25-26-21(31-11-16(28)29)27(15)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,28,29)(H2,22,23,24)
InChIKeySPRISILOMIVCIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Syntelin (CENP-E Inhibitor) Procurement Guide: CAS 438481-33-5 for Mitotic Kinesin Research


Syntelin (CAS 438481-33-5, molecular formula C21H20N6O2S3, MW 484.62) is a first-in-class small molecule inhibitor of centromere-associated protein E (CENP-E), a mitotic kinesin motor protein essential for metaphase chromosome alignment and spindle assembly [1]. Unlike broad-spectrum antimitotics that target tubulin, Syntelin specifically blocks CENP-E motility by inhibiting ADP release and locking the CENP-E–microtubule interaction [2], producing a distinct mitotic arrest phenotype characterized by lagging chromosomes without perturbing bipolar spindle formation [3]. Syntelin has demonstrated antitumor activity in preclinical models and represents a novel chemical class of CENP-E motor inhibitor with a defined patent estate [4].

Why Generic CENP-E Inhibitor Substitution Fails: Syntelin's Distinct Binding Site and Resistance Profile


Interchanging CENP-E inhibitors without consideration of binding site topology and resistance profiles introduces significant experimental risk. Syntelin binds to a site on the CENP-E motor domain that is distinct from the ATPase pocket targeted by GSK923295, a clinically evaluated CENP-E ATPase inhibitor with Ki = 3.2 nM [1]. This differential binding translates to a critical functional consequence: Syntelin inhibits CENP-E mutants that are resistant to GSK923295 in a manner indistinguishable from wild-type motor protein . Furthermore, Syntelin exhibits high selectivity across an extensive panel of mitotic kinesins examined . Generic substitution with an alternative CENP-E inhibitor would therefore not replicate the same binding site occupancy, mutant susceptibility profile, or selectivity fingerprint, potentially invalidating experimental conclusions drawn from studies employing Syntelin.

Syntelin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparison Data


Syntelin vs. GSK923295: Distinct Binding Site Enables Activity Against ATPase Inhibitor-Resistant CENP-E Mutants

Syntelin binds to a different site on the CENP-E motor domain than GSK923295, a CENP-E ATPase inhibitor with Ki = 3.2 nM [1]. As a direct functional consequence, Syntelin inhibits CENP-E mutants resistant to GSK923295 in a manner indistinguishable from its inhibition of wild-type motor protein . This establishes Syntelin as a mechanistically distinct tool compound suitable for probing CENP-E function in contexts where ATPase-site inhibitors fail.

CENP-E inhibitor resistance kinesin motor domain allosteric binding site mitotic arrest

Syntelin CENP-E Motility Inhibition: IC50 = 160 nM with Broad Selectivity Across Mitotic Kinesins

In in vitro motility assays using purified recombinant proteins, Syntelin inhibited CENP-E motility in a dose-dependent manner with an IC50 value of 160 nM [1]. Among an extensive list of mitotic kinesins examined, Syntelin was found to be highly selective for CENP-E, with no inhibition observed against other mitotic kinesins in the panel . This selectivity profile distinguishes Syntelin from pan-kinesin inhibitors and supports its use as a target-specific probe.

CENP-E motor activity kinesin selectivity profiling mitotic spindle in vitro motility assay

Syntelin vs. Taxol: Comparable Antiproliferative Efficacy in Triple-Negative Breast Cancer Cells

In MTT proliferation assays using MDA-MB-231 triple-negative breast cancer (TNBC) cells, Syntelin demonstrated antiproliferative efficacy comparable to Taxol (paclitaxel), a standard-of-care microtubule-stabilizing chemotherapeutic [1]. At 12 and 15 hours post-treatment, the differences in proliferation between Syntelin-treated and Taxol-treated groups were not statistically significant, indicating equivalent efficacy in decreasing cell proliferation [2]. This positions Syntelin as a mechanistically distinct alternative to Taxol that operates via CENP-E inhibition rather than direct tubulin binding.

triple-negative breast cancer TNBC antiproliferative MDA-MB-231 chemotherapy

Syntelin In Vivo Efficacy: Tumor Growth Suppression in MDA-MB-231 TNBC Xenograft Model

In a MDA-MB-231 triple-negative breast cancer xenograft model, Syntelin administration resulted in significant suppression of tumor growth compared to vehicle control [1]. The study reported chemotherapeutic efficacy of Syntelin in TNBC, establishing its in vivo antitumor activity . This provides preclinical validation of Syntelin's therapeutic potential beyond in vitro assays and supports its use in animal studies of CENP-E-targeted cancer therapy.

TNBC xenograft in vivo antitumor MDA-MB-231 tumor growth inhibition CENP-E inhibitor

Syntelin Optimal Research and Procurement Application Scenarios Based on Quantitative Evidence


Investigating CENP-E Motor Function in Chromosome Congression Without ATPase-Site Interference

Syntelin is the optimal tool compound for studies requiring CENP-E motor inhibition at a site distinct from the ATPase pocket. Its binding to a non-ATPase site [1] and retained activity against GSK923295-resistant mutants [2] enable dissection of CENP-E function in chromosome alignment that cannot be achieved with ATPase-competitive inhibitors. Researchers investigating resistance mechanisms to CENP-E-targeted therapies should select Syntelin to probe motor domain function independent of ATPase-site mutations.

TNBC Preclinical Studies Requiring CENP-E-Targeted Antimitotic with Comparable Efficacy to Taxol

Syntelin is indicated for triple-negative breast cancer (TNBC) preclinical research where a mechanistically distinct alternative to Taxol is required. Its comparable antiproliferative efficacy to Taxol in MDA-MB-231 cells [1] and validated in vivo tumor growth suppression in TNBC xenograft models [2] support its use in comparative studies of antimitotic mechanisms. Investigators seeking to avoid tubulin-binding-associated toxicities while maintaining antimitotic efficacy should procure Syntelin for TNBC cell and animal studies.

Selectivity-Profiling Experiments Requiring Clean CENP-E Target Engagement

Syntelin is the appropriate selection for experiments requiring high-confidence, target-specific CENP-E inhibition. Its demonstrated selectivity across an extensive panel of mitotic kinesins [1] minimizes confounding off-target effects, enabling unambiguous attribution of observed phenotypes to CENP-E inhibition. This contrasts with less selective kinesin inhibitors that may produce complex phenotypes arising from multi-target engagement.

Mechanistic Studies of Mitotic Arrest with Lagging Chromosome Phenotype

Syntelin produces a distinct mitotic arrest phenotype characterized by lagging chromosomes without perturbation of bipolar spindle formation [1], a phenotype consistent with CENP-E suppression. This specific phenotype enables researchers to study the downstream consequences of CENP-E inhibition on spindle assembly checkpoint activation and chromosome segregation fidelity. Procurement of Syntelin is essential for experiments requiring this precise phenotypic signature rather than broad antimitotic effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Syntelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.